Oxamic hydrazide
Overview
Description
Oxamic hydrazide, with the chemical formula C2H5N3O2, is an organic compound known for its versatile applications in various fields. It appears as a colorless crystalline solid and is soluble in water, acids, alkalis, and some organic solvents. This compound is relatively stable at room temperature and has a melting point of 216-218°C .
Biochemical Analysis
Biochemical Properties
Oxamic hydrazide has been identified as a potent inhibitor of cystathionine γ-lyase (CSE), a pyridoxal 5′-phosphate (PLP) dependent enzyme . It interacts with the active site of CSE, forming a Schiff base linkage with the cofactor PLP .
Cellular Effects
The effects of this compound on cells are primarily related to its inhibitory action on CSE. By inhibiting CSE, this compound can potentially influence various cellular processes, including cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
This compound exerts its effects at the molecular level through its interaction with CSE. It forms a Schiff base linkage with the cofactor PLP in the active site of CSE, thereby inhibiting the enzyme’s activity .
Metabolic Pathways
This compound is involved in the metabolic pathway of CSE, a PLP-dependent enzyme. It interacts with the active site of CSE, potentially affecting metabolic flux or metabolite levels .
Preparation Methods
Oxamic hydrazide can be synthesized through the reaction of acetyl chloride and hydrazine. Under the reaction conditions, hydrazine and acetyl chloride undergo a substitution reaction to generate this compound. The produced this compound can be purified by crystallization . Industrial production methods often involve similar synthetic routes, ensuring high purity and yield.
Chemical Reactions Analysis
Oxamic hydrazide undergoes various chemical reactions, including:
Oxidation and Reduction: It can act as a reducing agent, reducing some metal ions to their corresponding metals.
Substitution Reactions: It participates in substitution reactions, such as the synthesis of Schiff bases.
Condensation Reactions: It can undergo condensation reactions to form various derivatives, including heterocyclic compounds.
Common reagents used in these reactions include aldehydes, ketones, and other electrophiles. The major products formed from these reactions are often derivatives of this compound, such as Schiff bases and heterocyclic compounds.
Scientific Research Applications
Oxamic hydrazide has a wide range of scientific research applications:
Chemistry: It is used as a reagent for aldehydes and ketones, facilitating the synthesis of various organic compounds.
Biology and Medicine: It has been identified as a potent inhibitor of cystathionine γ-lyase, an enzyme involved in the production of reactive sulfur species.
Industry: This compound is used in the synthesis of amides, proline, urea, and other organic compounds.
Mechanism of Action
Oxamic hydrazide exerts its effects by forming a Schiff base linkage with the cofactor pyridoxal-5’-phosphate in the active site of cystathionine γ-lyase. This inhibits the enzymatic activity of cystathionine γ-lyase, thereby affecting the production of reactive sulfur species . The molecular targets and pathways involved include the active site of the enzyme and the formation of Schiff bases.
Comparison with Similar Compounds
Oxamic hydrazide can be compared with other similar compounds, such as cyanoacetic acid hydrazide. Both compounds are versatile intermediates in organic synthesis and can act as nucleophiles. this compound is unique in its ability to inhibit cystathionine γ-lyase selectively .
Similar compounds include:
Cyanoacetic acid hydrazide: Known for its use in the synthesis of heterocyclic compounds.
Monothiooxamides and thiohydrazides of oxamic acids: These compounds have unique complexing properties and are used in the synthesis of diverse products, including heterocyclic compounds.
This compound stands out due to its specific inhibitory action on cystathionine γ-lyase and its broad applicability in various fields.
Properties
IUPAC Name |
2-hydrazinyl-2-oxoacetamide | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C2H5N3O2/c3-1(6)2(7)5-4/h4H2,(H2,3,6)(H,5,7) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MOKRDWKSHLLYKM-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(=O)(C(=O)NN)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C2H5N3O2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00199483 | |
Record name | Semioxamazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00199483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
103.08 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
515-96-8 | |
Record name | 2-Amino-2-oxoacetic acid hydrazide | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=515-96-8 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | Semioxamazide | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000515968 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Oxamic hydrazide | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=45889 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | Semioxamazide | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00199483 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | Aminooxamide | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.468 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | SEMIOXAMAZIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/BET2UBD6NV | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the molecular structure and spectroscopic data for oxamic hydrazide?
A1: this compound (C₂H₅N₃O₂) has a molecular weight of 103.08 g/mol. Its structure consists of an oxamic acid moiety linked to a hydrazine group. Spectroscopic characterization reveals key structural information:
- ¹H NMR and ¹³C NMR: Provide detailed insights into the hydrogen and carbon environments within the molecule. []
Q2: How does this compound function as a coreactant in electrochemiluminescence (ECL)?
A2: this compound can participate in ECL reactions, particularly with compounds like 3,4,9,10-perylenetetracarboxylic acid (PTCA). Upon electrochemical oxidation, this compound likely forms a reactive intermediate. This intermediate can then interact with oxidized PTCA, leading to an excited state that emits light upon relaxation. This ECL system has been explored for the sensitive detection of this compound itself and other analytes like tannic acid. []
Q3: Can you describe the antioxidant activity of Schiff bases derived from this compound?
A3: Studies investigating the antioxidant potential of Schiff base compounds synthesized from this compound, like (E)–2–amino–N'–(1–(2–hydroxyphenyl)ethylidene)–2–oxoacetohydrazide (compound I), have shown limited DPPH radical scavenging activity (less than 10% inhibition). This suggests that these specific derivatives may have limited potential as antioxidants. []
Q4: How is this compound employed in the synthesis of ceramics?
A4: this compound serves as an effective fuel in the combustion synthesis of ceria-based ceramics, such as Ce₁-ₓGdₓ/SmₓO₂-δ. When used as a fuel alongside metallic nitrates, this compound facilitates the direct formation of the desired oxide powders in a single step combustion reaction. This method offers advantages in terms of simplicity and efficiency compared to traditional ceramic synthesis routes. []
Q5: Are there any known applications of this compound in drug discovery?
A5: While direct applications of this compound as a therapeutic agent are limited, its derivatives have shown promise. For instance, research has explored the development of cystathionine γ-lyase (CSE) inhibitors that leverage Schiff base formation with pyridoxal 5′-phosphate (PLP) within the enzyme's active site. These inhibitors hold potential for conditions where modulating CSE activity is desired. []
Q6: What are the implications of this compound's use in gas generant compositions for vehicle safety restraints?
A6: this compound has been identified as a potential component in non-azide gas generant compositions for vehicle airbags. These compositions utilize this compound alongside ammonium nitrate and other compounds. Upon ignition, they rapidly produce a large volume of gas to inflate airbags, enhancing passenger safety during collisions. This application highlights the versatility of this compound in various fields. []
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